Cas no 362509-12-4 (N-(3,4-dimethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine)
N-(3,4-dimethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine is een complexe heterocyclische verbinding met een unieke tricyclische structuur, bestaande uit thia- en diazaringen. Deze verbinding valt op door zijn specifieke moleculaire architectuur, wat mogelijk interessante chemische en farmacologische eigenschappen biedt. De aanwezigheid van een dimethylfenylgroep en een thia-diazatricyclisch skelet kan bijdragen aan een verhoogde stabiliteit en selectiviteit in toepassingen zoals medicijnontwikkeling of materiaalwetenschap. De verbinding kan potentieel nuttig zijn als tussenproduct in organische synthese of als ligand in katalytische processen vanwege zijn mogelijk chelerende eigenschappen.
362509-12-4 structure
Product Name:N-(3,4-dimethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine
CAS-nummer:362509-12-4
MF:C18H19N3S
MW:309.428562402725
CID:5882272
PubChem ID:796765
Update Time:2025-08-04
N-(3,4-dimethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine
- N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- [1]Benzothieno[2,3-d]pyrimidin-4-amine, N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro-
- Z31201379
- Oprea1_478146
- Oprea1_713664
- 362509-12-4
- F1126-0572
- UPCMLD0ENAT5747906:001
- AKOS001329683
- N-(3,4-DIMETHYLPHENYL)-N-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE
- SR-01000466356
- N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
- SR-01000466356-1
- N-(3,4-dimethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine
-
- Inchi: 1S/C18H19N3S/c1-11-7-8-13(9-12(11)2)21-17-16-14-5-3-4-6-15(14)22-18(16)20-10-19-17/h7-10H,3-6H2,1-2H3,(H,19,20,21)
- InChI-sleutel: QUFXVKIOMCRHMW-UHFFFAOYSA-N
- LACHT: C1=NC(NC2=CC=C(C)C(C)=C2)=C2C3CCCCC=3SC2=N1
Berekende eigenschappen
- Exacte massa: 309.12996879g/mol
- Monoisotopische massa: 309.12996879g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 2
- Complexiteit: 391
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.4
- Topologisch pooloppervlak: 66Ų
Experimentele eigenschappen
- Dichtheid: 1.263±0.06 g/cm3(Predicted)
- Kookpunt: 518.4±45.0 °C(Predicted)
- pka: 5.63±0.20(Predicted)
N-(3,4-dimethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine Prijsmeer >>
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| Life Chemicals | F1126-0572-2μmol |
N-(3,4-dimethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine |
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362509-12-4 | 90%+ | 10μl |
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362509-12-4 | 90%+ | 1mg |
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362509-12-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1126-0572-3mg |
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362509-12-4 | 90%+ | 3mg |
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| Life Chemicals | F1126-0572-4mg |
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362509-12-4 | 90%+ | 4mg |
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| Life Chemicals | F1126-0572-5mg |
N-(3,4-dimethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine |
362509-12-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1126-0572-10mg |
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362509-12-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(3,4-dimethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine Gerelateerde literatuur
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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